molecular formula C22H22N2O3S2 B2658317 2-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide CAS No. 955711-71-4

2-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide

Cat. No.: B2658317
CAS No.: 955711-71-4
M. Wt: 426.55
InChI Key: NAPJDKJSPUIHGL-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C22H22N2O3S2 and its molecular weight is 426.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

Research on compounds structurally related to 2-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide has focused on synthetic methodologies and the exploration of their chemical structures. For instance, the multicomponent synthesis approach has been utilized to generate substituted tetrahydroquinoline derivatives, showcasing the versatility of such frameworks in organic chemistry (Dyachenko et al., 2015). These methods are pivotal for constructing complex molecules that can serve as potential pharmacophores or catalysts in various chemical reactions.

Molecular Interactions and Biological Applications

Studies have shown that derivatives similar to the specified compound exhibit significant interactions with biological targets. For instance, benzenesulfonamides have been reported to probe molecular interactions with human carbonic anhydrases, demonstrating their potential as selective inhibitors for therapeutic applications (Bruno et al., 2017). This highlights the compound's relevance in medicinal chemistry, especially in the design of drugs targeting specific isoforms of enzymes involved in disease processes.

Material Science and Catalysis

In the realm of material science and catalysis, derivatives of tetrahydroisoquinoline, similar to the compound , have been explored for their potential in organic light-emitting diodes (OLEDs) and as catalysts in chemical transformations. For example, iridium complexes bearing isoquinoline ligands have been studied for their phosphorescent properties, offering insights into the development of efficient red-emitting materials for OLED applications (Tsuboyama et al., 2003). Additionally, sulfonamide derivatives have been synthesized as potential catalysts in transfer hydrogenation reactions, illustrating their utility in facilitating selective organic syntheses (Dayan et al., 2013).

Properties

IUPAC Name

2-phenyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c25-22(21-7-4-13-28-21)24-12-10-18-8-9-20(15-19(18)16-24)23-29(26,27)14-11-17-5-2-1-3-6-17/h1-9,13,15,23H,10-12,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPJDKJSPUIHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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